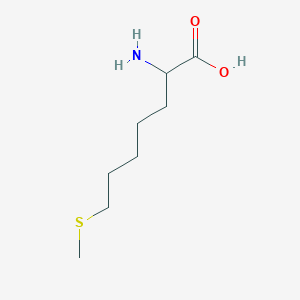
Trihomomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trihomomethionine is a sulfur-containing amino acid consisting of 2-aminoheptanoic acid having a methylthio substituent at the 7-position. It is a sulfur-containing amino acid, a non-proteinogenic alpha-amino acid and a methyl sulfide. It is a tautomer of a this compound zwitterion.
Applications De Recherche Scientifique
Biochemical Applications
Trihomomethionine is primarily studied for its role in the biosynthesis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. These compounds are known for their potential health benefits, including anti-cancer properties. Research indicates that this compound acts as a precursor in the glucosinolate biosynthetic pathway, particularly in plants like Arabidopsis thaliana.
Table 1: Glucosinolate Biosynthesis Pathway Involving this compound
| Compound | Role in Pathway | Source Plant |
|---|---|---|
| This compound | Precursor for glucosinolates | Arabidopsis thaliana |
| Glucosinolates | Defense compounds with health benefits | Cruciferous vegetables |
Pharmacological Applications
In pharmacology, this compound is being investigated for its potential therapeutic effects. Its structural similarity to methionine suggests that it may influence metabolic pathways related to amino acid metabolism and protein synthesis.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Neurological Research : Given the importance of methionine in neurological functions, this compound's role is being explored in neuroprotective strategies against conditions such as Alzheimer's disease.
Plant Biology and Biotechnology
This compound's role in plant metabolism is significant, particularly concerning its influence on growth and development:
- Enhancement of Plant Growth : Studies have shown that supplementation of this compound can enhance growth rates and stress resistance in various plant species.
- Genetic Engineering : Researchers are exploring genetic modifications to increase the production of this compound in crops to boost glucosinolate levels, thereby enhancing their nutritional value.
Case Study: this compound in Plant Metabolism
A study conducted on Arabidopsis thaliana demonstrated that genetic variants producing higher levels of this compound resulted in increased glucosinolate accumulation. This research highlights the compound's potential for agricultural applications aimed at improving crop resilience and nutritional content .
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Clinical Trials : Further investigation into its pharmacological effects could lead to clinical trials assessing its efficacy as a dietary supplement or therapeutic agent.
- Agricultural Innovations : Developing transgenic plants with enhanced this compound production could revolutionize crop management practices by improving yield and resistance to pests and diseases.
Analyse Des Réactions Chimiques
Compound Identification and Structural Analysis
-
Trihomomethionine is not a recognized compound in standard biochemical nomenclature (e.g., IUPAC, CAS Registry).
-
Hypothetically, if the name refers to a methionine derivative with three methyl groups, its structure might resemble S-methylmethionine or trimethylhomocysteine , but no experimental data for such analogs were found in the sources.
Reactivity of Sulfur-Containing Amino Acids
Methionine derivatives typically undergo reactions involving their sulfur or amino groups. Examples from analogous compounds include:
For this compound, theoretical reactions might include:
-
Oxidative cleavage of sulfur bonds under strong acidic conditions.
-
Nucleophilic substitution at the sulfur center (e.g., with halogens or electrophiles).
-
Radical-mediated reactions in catalytic or photochemical environments .
Experimental Challenges and Gaps
-
Synthesis pathways : No documented methods for synthesizing this compound were identified. Standard peptide synthesis or alkylation techniques (e.g., using NHS esters ) could theoretically apply but require validation.
-
Spectroscopic data : Absence of NMR, IR, or mass spectrometry profiles in the literature precludes definitive structural or reactivity analysis.
Recommendations for Future Research
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2-amino-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-12-6-4-2-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
Clé InChI |
UKDJCWUSWYBRDM-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















